Said chain of Paclitaxel 2
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Overview
Description
The compound “Said chain of Paclitaxel 2” is a derivative of paclitaxel, a tricyclic diterpenoid first isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is one of the most effective natural anticancer drugs discovered so far and has been widely used in the treatment of various cancers, including breast, ovarian, and lung cancers . The pharmacological activity of paclitaxel is mainly determined by its complex structure, which includes an ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paclitaxel and its derivatives involves multiple steps due to its complex structure. The preparation of “Said chain of Paclitaxel 2” typically involves the semi-synthesis from a natural precursor, 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . The synthetic route includes the protection and deprotection of hydroxyl groups, esterification, and selective oxidation reactions. Common reagents used in these reactions include diisopropylcarbodiimide, dimethylaminopyridine, and dichloromethane .
Industrial Production Methods
Industrial production of paclitaxel and its derivatives often relies on plant cell culture techniques and semi-synthetic methods. Plant cell cultures of Taxus species are used to produce the precursor compounds, which are then chemically modified to obtain the desired derivatives . Advances in synthetic biology have also enabled the heterologous expression of paclitaxel-related genes in microbial hosts, providing an alternative production method .
Chemical Reactions Analysis
Types of Reactions
“Said chain of Paclitaxel 2” undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, oxidizing agents like chromium trioxide, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted paclitaxel analogs .
Scientific Research Applications
“Said chain of Paclitaxel 2” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with cellular components and its effects on cell division.
Medicine: Explored for its potential as an anticancer agent, particularly in drug-resistant cancer cell lines.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
The mechanism of action of “Said chain of Paclitaxel 2” involves the stabilization of microtubules, which are essential components of the cell’s cytoskeleton. Unlike other microtubule-targeting agents that prevent polymerization, paclitaxel and its derivatives hyper-stabilize microtubules, leading to mitotic arrest and subsequent apoptosis . This mechanism is mediated through specific interactions with β-tubulin, a key protein in microtubule formation .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative used in the treatment of drug-resistant cancers.
Uniqueness
“Said chain of Paclitaxel 2” is unique due to its specific modifications, which may enhance its efficacy and reduce side effects compared to other taxane derivatives. Its unique structure allows for better interaction with microtubules and potentially improved pharmacokinetic properties .
Properties
IUPAC Name |
2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOFBFRBITMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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